molecular formula C14H12O3 B1588542 4-(4-Methoxyphenoxy)benzaldehyde CAS No. 78725-47-0

4-(4-Methoxyphenoxy)benzaldehyde

Cat. No. B1588542
CAS RN: 78725-47-0
M. Wt: 228.24 g/mol
InChI Key: XXZKVKMXUPYUTR-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It is also known by other names such as “4’-Methoxybiphenyl-4-carboxaldehyde” and “4’-Methoxy [1,1’-biphenyl]-4-carbaldehyde” among others .


Synthesis Analysis

The synthesis of “4-(4-Methoxyphenoxy)benzaldehyde” involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . This reaction results in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenoxy)benzaldehyde” consists of two benzene rings connected by an oxygen atom . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .


Physical And Chemical Properties Analysis

“4-(4-Methoxyphenoxy)benzaldehyde” is a solid substance with a melting point of 103-106 °C . Its empirical formula is C14H12O2 .

Scientific Research Applications

Crystal Structure Analysis

The compound “4-(4-Methoxyphenoxy)benzaldehyde” has been used in the study of crystal structures . The compound was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3) and the C—O—C angle at the central O atom is 118.82 (8) . This study provides valuable insights into the structural properties of the compound.

Synthesis of Tetrahydroisoquinolinones

“4-(4-Methoxyphenoxy)benzaldehyde” has been used as a building block in the synthesis of tetrahydroisoquinolinones . Tetrahydroisoquinolinones are a class of compounds that have shown potential in various areas of medicinal chemistry, including the development of new pharmaceuticals.

Internal Standard in Gas Chromatography-Mass Spectrometry

The compound has been used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry . This application is crucial in environmental research, particularly in the study of pesticide degradation.

Medical Research

“4-(4-Methoxyphenoxy)benzaldehyde” is commonly used in various fields such as medical research. While the specific applications in medical research are not detailed, the compound’s unique properties could make it useful in the synthesis of new drugs or as a reagent in biochemical experiments.

Environmental Research

As mentioned earlier, the compound’s use as an internal standard in the study of pesticide degradation highlights its role in environmental research . It could potentially be used in other environmental studies, such as the analysis of organic pollutants or the study of biodegradation processes.

Industrial Research

The compound is also used in industrial research. Its unique chemical structure could make it a valuable component in the development of new industrial chemicals or materials.

Safety and Hazards

The safety and hazards associated with “4-(4-Methoxyphenoxy)benzaldehyde” include skin sensitization and aquatic toxicity . Precautionary measures include avoiding inhalation and ingestion, wearing personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZKVKMXUPYUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440771
Record name 4-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78725-47-0
Record name 4-(4-Methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78725-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenoxy)benzaldehyde
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Synthesis routes and methods

Procedure details

A mixture of 4-methoxyphenol (1.0 g, 0.00806 mol), 4-bromobenzaldehyde (1.49 g, 0.00805 mol), CuO (0.64 g, 0.00805 mol), potassium carbonate (1.11 g, 0.00803 mol) in pyridine (100 mL) was refluxed for 60 h. The reaction mixture was filtered into ice/water and the product was extracted with ethyl acetate. The organic layer was washed with water, dried (MgSO4), concentrated and chromatographed with CH2Cl2 to afford 1.56 g (85%) of 4-(4-methoxyphenoxy)benzaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 4-(4-Methoxyphenoxy)benzaldehyde and how was it synthesized?

A1: 4-(4-Methoxyphenoxy)benzaldehyde consists of two benzene rings linked by an oxygen atom with a methoxy group (-OCH3) attached to one ring and an aldehyde group (-CHO) to the other. [] It was synthesized via a nucleophilic addition reaction. This involved reacting 4-methoxyphenol with 4-fluorobenzaldehyde. []

Q2: What are the key structural features observed in the crystal structure of 4-(4-Methoxyphenoxy)benzaldehyde?

A2: X-ray crystallography revealed a dihedral angle of 71.52° between the two benzene rings in the molecule. [] This indicates a significant twist between the rings, likely due to steric hindrance. Additionally, the C-O-C bond angle at the central oxygen atom is 118.82°, which is typical for an ether linkage. []

Q3: How does 4-(4-Methoxyphenoxy)benzaldehyde interact with other molecules in its solid state?

A3: In the crystal lattice, 4-(4-Methoxyphenoxy)benzaldehyde molecules are connected through weak C-H⋯O hydrogen bonds, forming supramolecular layers. [] Furthermore, these layers are held together by C-H⋯π interactions, indicating that the aromatic rings play a role in the overall crystal packing. []

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